2-(Tert-butoxy)pyridine-4-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2,3)13-9-6-8(7-11)4-5-12-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKGWHOKZRAFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Tert-butoxy)pyridine-4-carbonitrile is a pyridine derivative that has garnered attention for its diverse biological activities. This article will delve into its biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a tert-butoxy group at the 2-position and a carbonitrile group at the 4-position. Its molecular formula is , and it possesses unique chemical properties that allow it to interact with various biological targets.
Biological Activities
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies suggest that pyridine derivatives can inhibit the growth of various bacterial and fungal strains. The specific activity of this compound against these pathogens remains an area of active investigation.
- Anticancer Properties : Preliminary research indicates that this compound may possess anticancer properties, potentially acting through mechanisms such as apoptosis induction in cancer cells. In vitro studies have shown cytotoxic effects against several cancer cell lines.
- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, which may be attributed to their ability to scavenge free radicals. This suggests a potential role in protecting cells from oxidative stress .
The mechanism of action for this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. The carbonitrile group may facilitate binding to active sites on proteins, modulating their activity. For instance, it may act as a ligand for certain receptors involved in cell signaling pathways related to cancer progression or microbial resistance .
Antimicrobial Activity
A study exploring the antimicrobial effects of various pyridine derivatives found that compounds similar to this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing promising potential for development as antimicrobial agents.
Anticancer Research
In a comparative study involving various pyridine derivatives, this compound showed notable cytotoxicity against human cancer cell lines. The compound was tested alongside known chemotherapeutics, demonstrating synergistic effects when combined with certain agents, suggesting potential for use in combination therapies .
Antioxidant Studies
Research on the antioxidant capacity of related compounds indicated that those with similar structures to this compound exhibited effective radical scavenging activity. The DPPH assay results showed that these compounds could significantly reduce oxidative stress markers in cellular models .
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibitory effects against bacterial strains | |
| Anticancer | Cytotoxicity in cancer cell lines | |
| Antioxidant | Radical scavenging capacity |
Comparative Efficacy of Pyridine Derivatives
| Compound | MIC (µg/mL) | Cytotoxicity (IC50 µM) |
|---|---|---|
| This compound | 15 | 20 |
| Pyridine derivative A | 10 | 25 |
| Pyridine derivative B | 12 | 30 |
Scientific Research Applications
Biological Activities
Research indicates that derivatives of pyridine compounds exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Specifically, studies have shown that 2-(tert-butoxy)pyridine-4-carbonitrile and its analogs can act as antagonists for the transient receptor potential vanilloid 1 (TRPV1), which is implicated in pain pathways.
Case Study: TRPV1 Antagonism
A study examined the structure-activity relationship (SAR) of several pyridine derivatives, including those similar to this compound. The results indicated that certain modifications to the pyridine ring significantly enhanced TRPV1 antagonistic activity, suggesting potential applications in treating neuropathic pain .
Synthetic Applications
In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its ability to undergo various reactions makes it valuable for developing new pharmaceuticals.
Synthesis Example
A synthetic route involving the reaction of boron trifluoride diethyl etherate with carboxylic acids in the presence of toluene yielded high purity products, demonstrating the utility of this compound in synthesizing other bioactive molecules .
Practical Applications
-
Drug Development :
- Pain Management : As a TRPV1 antagonist, it has potential applications in developing analgesics for chronic pain management.
- Antimicrobial Agents : Its derivatives could be explored for antimicrobial properties against resistant strains.
-
Agricultural Chemistry :
- Compounds similar to this compound may be investigated for their efficacy as agrochemicals or pesticides due to their biological activity.
-
Material Science :
- The compound's properties may lend themselves to applications in creating advanced materials or coatings that require specific chemical stability or reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
